2-((4'-Hydroxynaphthyl)-azo)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
64909-04-2 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-[(4-hydroxynaphthalen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16-10-9-15(11-5-1-2-6-12(11)16)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22) |
InChI Key |
SXAUIPSOPPASFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 4 Hydroxynaphthyl Azo Benzoic Acid
Traditional Synthetic Pathways for Azo Linkage Formation
The conventional synthesis of 2-((4'-Hydroxynaphthyl)-azo)benzoic acid is rooted in the fundamental principles of azo coupling, a classic electrophilic aromatic substitution reaction. wikipedia.org This process involves two primary stages: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an activated aromatic compound, in this case, a naphthol derivative.
Diazotization of Aminonaphthols and Coupling with Benzoic Acid Derivatives
The synthesis of this compound specifically involves the diazotization of 2-aminobenzoic acid (anthranilic acid) to form a diazonium salt. This intermediate is then coupled with a hydroxynaphthol, typically 1-naphthol (B170400). In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as the electrophile, attacking the electron-rich naphthol ring, which serves as the nucleophile. wikipedia.org
The standard procedure begins with dissolving 2-aminobenzoic acid in an acidic solution, commonly hydrochloric acid, and cooling it to a low temperature, typically between 0 and 5°C. jocpr.com An aqueous solution of sodium nitrite (B80452) is then added slowly to produce the diazonium salt. The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures. tandfonline.com
Following diazotization, the resulting diazonium salt solution is added to a cooled alkaline solution of 1-naphthol. The azo coupling occurs at the 4-position of the 1-naphthol ring (para to the hydroxyl group), which is activated for electrophilic attack, yielding the final product, this compound. wikipedia.org
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis are highly dependent on the precise control of reaction conditions. Key parameters that are frequently optimized include temperature, pH, solvent, and the concentration of reactants.
Temperature: As noted, maintaining a low temperature (0–5°C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. jocpr.com The subsequent coupling reaction is also temperature-controlled, often kept below 10°C to ensure a controlled reaction and minimize side-product formation.
pH: The pH of the coupling medium is one of the most significant factors. The reaction with phenols and naphthols is typically faster and more efficient in mildly alkaline conditions (high pH), which facilitates the formation of the more nucleophilic phenoxide or naphthoxide ion. wikipedia.org For the coupling of various diazotized aromatic amines to 4-hydroxybenzoic acid, the coupling step is performed in a 10% sodium hydroxide (B78521) solution. jocpr.com
Reaction Time and Stirring: Adequate reaction time, often ranging from 20 to 40 minutes for the coupling step, and continuous stirring are necessary to ensure the completion of the reaction and maximize the yield of the azo dye. jocpr.com
Table 1: Reported Yields for Azo Dyes Synthesized from Various Aromatic Amines Data adapted from syntheses involving coupling with 4-hydroxybenzoic acid under optimized traditional conditions.
| Aromatic Amine Used for Diazotization | Reported Yield (%) |
|---|---|
| Aniline (B41778) | 84% |
| p-Toluidine | 88% |
| p-Anisidine | 85% |
| p-Chloroaniline | 91% |
| p-Nitroaniline | 94% |
Green Chemistry Approaches and Sustainable Synthetic Routes
In response to the environmental concerns associated with traditional chemical syntheses, which often involve toxic solvents and harsh acidic or alkaline conditions, green chemistry principles have been applied to the synthesis of azo dyes. longdom.org These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free or Reduced-Solvent Synthesis Methods
A significant advancement in the green synthesis of azo dyes is the development of solvent-free methods, often employing grinding techniques (mechanochemistry). longdom.orgrsc.org In a typical solvent-free procedure, the aromatic amine, sodium nitrite, and a solid acid catalyst are ground together in a mortar and pestle at room temperature. tandfonline.comkashanu.ac.ir This forms the stable diazonium salt. Subsequently, the coupling component (e.g., 1-naphthol) and a base like sodium hydroxide are ground in a separate mortar and then combined with the diazonium salt mixture. tandfonline.com Further grinding for a short period completes the coupling reaction.
This "grindstone chemistry" approach offers several advantages:
Elimination of Solvents: It avoids the use of potentially toxic and volatile organic solvents. longdom.org
Mild Conditions: The reactions are often carried out at room temperature, reducing energy consumption. rsc.org
Rapid Reaction Times: Grinding can significantly shorten reaction times compared to solution-phase synthesis. tandfonline.com
High Yields: These methods often result in excellent product yields. kashanu.ac.ir
Catalytic Approaches in Azo Compound Synthesis
The use of solid acid catalysts is a cornerstone of many green synthetic routes for azo dyes, replacing corrosive and difficult-to-handle liquid acids like HCl. tandfonline.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste. rsc.org
Examples of catalysts used in green azo dye synthesis include:
Nano Silica (B1680970) Supported Boron Trifluoride (nano BF₃·SiO₂): This solid acid has been used effectively for the diazotization of aromatic amines under solvent-free conditions. A key advantage is that the resulting aryl diazonium salts supported on this catalyst are remarkably stable and can be stored at room temperature for extended periods. tandfonline.com
Sulfonic Acid Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-SO₃H): These magnetic nanoparticles serve as a recyclable solid acid catalyst for solvent-free azo dye synthesis via grinding. The magnetic nature of the catalyst allows for simple separation and reuse. rsc.org
Nano-γ-Al₂O₃/Ti(IV): This solid acid reagent has been shown to enhance the coupling reaction between aryl diazonium salts and β-naphthol under solvent-free grinding conditions, leading to short reaction times and high yields. kashanu.ac.ir
Table 2: Comparison of Traditional vs. Green Synthetic Methods for Azo Dyes
| Parameter | Traditional Method | Green Method (Grinding/Solid Catalyst) |
|---|---|---|
| Temperature | Low (0-5°C) | Room Temperature |
| Solvent | Aqueous Acid/Base | Solvent-Free |
| Acid | Liquid Mineral Acids (e.g., HCl) | Solid Acid Catalysts (e.g., nano BF₃·SiO₂) |
| Reaction Time | Longer | Shorter (minutes) |
| Work-up | Neutralization, Filtration | Simple washing, Catalyst filtration |
| Waste | Acid/Base Waste, Solvent Waste | Minimal, Recyclable Catalyst |
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound molecule possesses two key functional groups—a carboxylic acid group on the benzoic acid ring and a hydroxyl group on the naphthyl ring—that are amenable to further chemical modification. Derivatization of this scaffold can be used to alter its physical properties (such as solubility or color) or to prepare it for specific applications, such as analytical standards or biological probes.
Common derivatization strategies for the functional groups present in the molecule include:
Esterification of the Carboxylic Acid: The carboxylic acid group can be converted into an ester (e.g., a methyl or ethyl ester) through reaction with an alcohol under acidic conditions. This modification removes the acidic proton and increases the molecule's hydrophobicity. Alkylation is a general method for the derivatization of acids. colostate.edu
Amidation of the Carboxylic Acid: The carboxylic acid can be converted to an amide by first activating it (e.g., by forming an acyl chloride with thionyl chloride) and then reacting it with a primary or secondary amine. This introduces new functionalities depending on the structure of the amine used.
Etherification of the Hydroxyl Group: The phenolic hydroxyl group on the naphthyl ring can be converted into an ether by reaction with an alkyl halide in the presence of a base. This can be used to attach different alkyl or functionalized chains to the naphthyl portion of the molecule.
Azo Coupling as a Derivatization Tool: The azo coupling reaction itself is employed as a derivatization method. For analytical purposes, aromatic compounds like phenols and amines can be reacted with a diazonium salt to produce a colored and easily ionizable azo derivative, which enhances their detection sensitivity in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
These functionalization strategies allow for the fine-tuning of the molecule's properties and the synthesis of a diverse library of related compounds for various chemical and materials science applications.
Modifications at the Naphthyl Moiety
Systematic modifications to the naphthyl ring of this compound can be achieved by employing substituted 1-naphthol derivatives as the coupling components. This strategy allows for the introduction of a wide array of functional groups onto the naphthyl moiety, thereby influencing the electronic and steric properties of the final molecule.
The general approach involves the synthesis of the desired substituted 1-naphthol, which is then coupled with the diazotized 2-aminobenzoic acid. For instance, the introduction of electron-donating or electron-withdrawing groups onto the naphthyl ring can significantly alter the color and electronic absorption characteristics of the resulting dye.
| Substituent on Naphthyl Ring | Starting Naphthol Derivative | Synthetic Approach |
| Bromo | 6-Bromo-1-naphthol | Diazotization of 2-aminobenzoic acid followed by azo coupling with 6-bromo-1-naphthol. |
| Nitro | 4-Nitro-1-naphthol | Diazotization of 2-aminobenzoic acid and subsequent coupling with 4-nitro-1-naphthol. |
| Amino | 4-Amino-1-naphthol | Azo coupling with 4-amino-1-naphthol, often with protection of the amino group during diazotization. |
| Sulfonic acid | 1-Naphthol-4-sulfonic acid | Coupling of diazotized 2-aminobenzoic acid with 1-naphthol-4-sulfonic acid. |
Modifications at the Benzoic Acid Moiety
Modifications to the benzoic acid portion of the molecule are typically achieved by starting with a substituted 2-aminobenzoic acid derivative. This approach allows for the introduction of functional groups that can modulate the acidity, solubility, and coordination properties of the final compound. The synthesis of these substituted 2-aminobenzoic acids is a crucial prerequisite for this strategy.
The process involves the diazotization of the appropriately substituted 2-aminobenzoic acid, followed by its coupling with 1-naphthol. A variety of substituents can be introduced onto the benzene (B151609) ring, leading to a diverse library of this compound analogs.
| Substituent on Benzoic Acid Ring | Starting Anthranilic Acid Derivative | Synthetic Approach |
| Methyl | 3-Methyl-2-aminobenzoic acid | Diazotization of 3-methyl-2-aminobenzoic acid followed by coupling with 1-naphthol. |
| Chloro | 5-Chloro-2-aminobenzoic acid | Diazotization of 5-chloro-2-aminobenzoic acid and subsequent coupling with 1-naphthol. |
| Nitro | 4-Nitro-2-aminobenzoic acid | Azo coupling of diazotized 4-nitro-2-aminobenzoic acid with 1-naphthol. |
| Methoxy | 5-Methoxy-2-aminobenzoic acid | Coupling of diazotized 5-methoxy-2-aminobenzoic acid with 1-naphthol. |
Introduction of Auxiliary Functional Groups
The introduction of auxiliary functional groups, such as sulfonic acid or halogen atoms, can be accomplished either by using appropriately functionalized starting materials or through post-synthetic modification of the parent compound. These groups are often incorporated to enhance properties like water solubility or to serve as handles for further chemical transformations.
Sulfonation: The introduction of sulfonic acid (-SO₃H) groups is a common strategy to increase the water solubility of azo dyes. This can be achieved by using a sulfonated precursor, such as 2-aminobenzoic acid-5-sulfonic acid, for the diazotization step, or by using a sulfonated naphthol, like 1-naphthol-4-sulfonic acid, as the coupling component. Direct sulfonation of the pre-formed this compound is also possible, though it may lead to a mixture of products.
Halogenation: Halogen atoms like chlorine and bromine can be introduced onto either the naphthyl or benzoic acid rings. This is typically done by starting with halogenated precursors, such as 5-chloro-2-aminobenzoic acid or 6-bromo-1-naphthol. Direct halogenation of the final azo compound can also be performed, often using reagents like N-halosuccinimides, but this method may lack regioselectivity. beilstein-journals.org
| Auxiliary Functional Group | Method of Introduction | Precursor Example |
| Sulfonic acid (-SO₃H) | Use of sulfonated precursor | 2-Aminobenzoic acid-5-sulfonic acid or 1-Naphthol-4-sulfonic acid |
| Chloro (-Cl) | Use of chlorinated precursor | 5-Chloro-2-aminobenzoic acid |
| Bromo (-Br) | Use of brominated precursor | 6-Bromo-1-naphthol |
Spectroscopic Characterization and Advanced Structural Elucidation of 2 4 Hydroxynaphthyl Azo Benzoic Acid
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. For 2-((4'-Hydroxynaphthyl)-azo)benzoic acid, these methods reveal characteristic signals corresponding to its constituent parts.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key functional groups. A broad absorption band is anticipated in the 3400-2500 cm⁻¹ region, which is a hallmark of the O-H stretching vibrations of the carboxylic acid and the hydroxyl group on the naphthyl ring, broadened due to hydrogen bonding. The C=O stretching of the carboxylic acid group is expected to produce a strong, sharp peak around 1700-1680 cm⁻¹.
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings (benzoic acid and naphthyl) are expected in the 1600-1450 cm⁻¹ range. The characteristic azo (-N=N-) stretching vibration, which is often weak in FT-IR, is anticipated to appear in the 1450-1400 cm⁻¹ region. The C-O stretching of the phenol (B47542) and carboxylic acid groups would likely be observed between 1300 cm⁻¹ and 1200 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretching | 3400-2500 (broad) | Carboxylic Acid and Phenol |
| Aromatic C-H Stretching | >3000 | Benzoic Acid and Naphthyl Rings |
| C=O Stretching | 1700-1680 | Carboxylic Acid |
| Aromatic C=C Stretching | 1600-1450 | Benzoic Acid and Naphthyl Rings |
| N=N Stretching | 1450-1400 | Azo Group |
| C-O Stretching | 1300-1200 | Phenol and Carboxylic Acid |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar and symmetric vibrations. For this compound, the azo (-N=N-) stretching vibration is expected to be a strong band in the Raman spectrum, typically around 1450-1400 cm⁻¹, due to the high polarizability of this bond. The symmetric stretching vibrations of the aromatic rings are also expected to produce prominent Raman signals. In contrast to FT-IR, the O-H stretching vibrations are generally weak in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N=N Stretching | 1450-1400 (strong) | Azo Group |
| Symmetric Aromatic Ring Stretching | 1600-1500 | Benzoic Acid and Naphthyl Rings |
| Aromatic C-H Stretching | >3000 | Benzoic Acid and Naphthyl Rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound is expected to show a number of distinct signals corresponding to the protons on the benzoic acid and naphthyl rings, as well as the hydroxyl and carboxylic acid protons. The carboxylic acid proton is anticipated to be the most downfield signal, likely appearing as a broad singlet above 12 ppm. The phenolic hydroxyl proton would also be a downfield singlet, though its position can be variable.
The aromatic region (typically 7.0-9.0 ppm) will be complex due to the multiple, coupled protons on both the benzoic acid and naphthyl rings. The protons on the benzoic acid ring will exhibit splitting patterns (doublets, triplets) characteristic of a substituted benzene (B151609) ring. The protons on the naphthyl ring will also show a complex pattern of doublets and multiplets. The exact chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing azo and carboxylic acid groups.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | >12.0 | Broad Singlet |
| Phenolic Hydroxyl (-OH) | 9.0-10.0 | Singlet |
| Naphthyl Ring Protons | 7.0-9.0 | Doublets, Multiplets |
| Benzoic Acid Ring Protons | 7.5-8.5 | Doublets, Triplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The carbons of the aromatic rings will resonate in the 110-160 ppm region. The carbon atom attached to the hydroxyl group on the naphthyl ring will be shifted downfield due to the oxygen's electronegativity. Similarly, the carbons attached to the azo group and the carboxylic acid group will also experience downfield shifts. Due to the asymmetry of the molecule, a total of 17 distinct carbon signals are expected.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165-175 |
| Naphthyl Carbon (C-OH) | 155-160 |
| Aromatic Carbons (C-N) | 140-150 |
| Other Aromatic Carbons | 110-140 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Azo dyes are known for their strong absorption in the visible region, which is responsible for their color.
The UV-Vis spectrum of this compound is expected to show two main absorption bands. A high-energy band in the UV region (around 250-300 nm) can be attributed to the π→π* transitions of the aromatic rings. A lower-energy band in the visible region (likely around 400-500 nm) is due to the n→π* and π→π* transitions of the azo chromophore, which is part of the extended conjugated system. The position of this band is sensitive to the solvent polarity and pH. The extended conjugation provided by the naphthyl group, compared to a phenyl group, would be expected to shift the absorption maximum to longer wavelengths (a bathochromic or red shift).
Fluorescence in azo compounds can be complex and is not always observed, as the excited state can undergo efficient non-radiative decay. However, for some azo dyes, particularly those with rigid structures, fluorescence emission can be detected. If fluorescent, this compound would be expected to emit light at a longer wavelength than its absorption maximum, with the emission properties also being sensitive to the molecular environment.
| Spectroscopic Technique | Expected Wavelength Range (nm) | Electronic Transition |
| UV-Vis Absorption (Aromatic) | 250-300 | π→π |
| UV-Vis Absorption (Azo Chromophore) | 400-500 | n→π, π→π* |
| Fluorescence Emission | >500 | Emission from excited state |
Analysis of Electronic Transitions and Chromophoric Behavior
The chromophoric system of this compound is composed of the entire conjugated π-electron system extending across the benzoic acid ring, the azo (-N=N-) linker, and the naphthalene (B1677914) ring system. The intense color associated with this class of dyes arises from strong electronic absorption bands in the visible region of the electromagnetic spectrum.
The primary electronic transition responsible for the color is a high-intensity π→π* transition. In similar azo dyes, this absorption band is typically located in the 380–480 nm range. The exact position of the absorption maximum (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity and hydrogen-bonding capability of the solvent can stabilize either the ground or excited state of the dye to different extents, thus altering the energy gap of the transition. Generally, an increase in solvent polarity is expected to cause a shift in the λmax.
The absorption spectra of azo dyes in various solvents typically show a main absorption band in the visible region. For instance, the absorption spectra of similar azo dyes exhibit maximum absorption bands in the range of 388-438 nm in solvents like THF, DMF, and DMSO. researchgate.net The electronic transitions for a related compound, 4-(2-hydroxyphenyl azo)-1-naphthol, are observed at 380 nm and are attributed to n→π* transitions. acs.org
Table 1: Expected Solvatochromic Shifts in UV-Vis Absorption for this compound This table is illustrative and based on the typical behavior of analogous azo dyes.
| Solvent | Polarity Index | Expected λmax (nm) | Type of Shift |
| Hexane | 0.1 | ~400 | - |
| Toluene | 2.4 | ~415 | Bathochromic |
| Ethanol | 4.3 | ~425 | Bathochromic |
| DMSO | 7.2 | ~435 | Bathochromic |
pH-Dependent Spectroscopic Behavior and Tautomerism Studies
Aryl azo compounds containing a hydroxyl group ortho or para to the azo linkage, particularly those derived from naphthols, are known to exhibit azo-hydrazone tautomerism. This is an equilibrium between two distinct structural isomers: the azo-enol form and the keto-hydrazone form.
In the solid state and in polar solvents, the equilibrium for aryl azo naphthols strongly favors the more stable keto-hydrazone tautomer. researchgate.netfigshare.comacs.org This stability is largely due to the formation of a stable six-membered intramolecular hydrogen bond between the hydrazone proton (N-H) and the ketonic oxygen.
The spectroscopic properties of this compound are expected to be highly dependent on pH due to the presence of two acidic protons: the carboxylic acid proton and the naphtholic proton (in the azo-enol form) or hydrazone proton (in the keto-hydrazone form).
Acidic to Neutral pH: In acidic conditions, the compound is fully protonated. As the pH increases, the carboxylic acid group, being the more acidic of the two, will deprotonate first. This deprotonation alters the electronic distribution in the benzoic acid ring and typically results in a bathochromic (red) shift of the absorption maximum.
Alkaline pH: At higher pH values, the second proton from the naphtholic hydroxyl or hydrazone N-H group is removed. This creates a phenolate (B1203915) or corresponding anion, which introduces a powerful electron-donating group into the conjugated system, leading to a significant bathochromic shift and often a change in color. Studies on similar naphthol azo dyes have shown that spectral changes can reveal the predominance of the azo tautomer at acidic pH and the hydrazone tautomer at alkaline pH. researchgate.net
This pH-dependent color change makes such compounds potentially useful as acid-base indicators.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of the compound through controlled fragmentation.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₇H₁₂N₂O₃. HRMS can distinguish the exact mass of this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Table 2: Molecular Formula and Exact Mass Data
| Parameter | Value |
| Molecular Formula | C₁₇H₁₂N₂O₃ |
| Nominal Mass | 292 u |
| Monoisotopic Mass | 292.08479 Da |
| Ion (M+H)⁺ | 293.09207 Da |
| Ion (M-H)⁻ | 291.07771 Da |
In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion undergoes fragmentation in a predictable manner, providing valuable structural information. Based on the known fragmentation of benzoic acids, naphthols, and azo compounds, the following key fragmentation pathways are anticipated for this compound.
Cleavage of the Carboxylic Group: Aromatic carboxylic acids commonly lose fragments of water (M-18), a hydroxyl radical (M-17), or the entire carboxyl group (M-45). libretexts.org
Cleavage of the Azo Bond: The bond between the aryl ring and the azo nitrogen is a common point of cleavage. A study on the mass spectra of azo dyes containing 2-naphthol (B1666908) identified a characteristic fragment ion at m/z 157, corresponding to the naphthol portion of the molecule. nih.gov
Fragmentation of the Benzoic Moiety: Cleavage can result in the formation of ions corresponding to the benzoic acid portion.
Table 3: Predicted Key Mass Fragments for this compound This table presents predicted fragments based on the fragmentation of analogous structures.
| m/z (Da) | Proposed Fragment Structure | Fragmentation Pathway |
| 292 | [C₁₇H₁₂N₂O₃]⁺ | Molecular Ion (M⁺) |
| 275 | [C₁₇H₁₁N₂O₂]⁺ | Loss of OH radical (M-17) |
| 274 | [C₁₇H₁₀N₂O₂]⁺ | Loss of H₂O (M-18) |
| 247 | [C₁₆H₁₁N₂O]⁺ | Loss of COOH radical (M-45) |
| 171 | [C₁₁H₇N₂]⁺ | Fragment from cleavage of C-N bond on naphthyl side |
| 143 | [C₁₀H₇O]⁺ | Naphthoxy radical ion |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment |
X-ray Crystallography and Solid-State Structural Analysis
While specific crystallographic data for the title compound is not available, extensive studies on closely related β-naphthol azo pigments provide a clear and consistent picture of the expected solid-state structure. researchgate.netacs.org
X-ray diffraction studies on numerous analogous pigments have decisively shown that these molecules exist in the more stable keto-hydrazone tautomeric form in the solid state. researchgate.netfigshare.com This preference is driven by the formation of strong intramolecular hydrogen bonds that stabilize the structure.
Key expected structural features include:
Planar Conformation: The molecule is expected to be largely planar. This planarity is enforced by two key intramolecular hydrogen bonds.
One hydrogen bond forms between the N-H proton of the hydrazone group and the ketonic oxygen of the naphthoquinone moiety.
A second hydrogen bond is likely to form between the hydrogen of the carboxylic acid group and one of the azo nitrogen atoms.
Intramolecular Hydrogen Bonding: These hydrogen bonds lock the molecule into a rigid, planar conformation, which enhances the π-system conjugation and contributes to the compound's stability and color properties.
Bond Lengths: The bond lengths within the molecule would be consistent with the keto-hydrazone structure. For example, the C-O bond in the naphthyl ring would exhibit double-bond character (C=O), while the N-N bond would have single-bond character.
The molecules in the crystal lattice would likely stack in columns, held together by van der Waals forces and potentially intermolecular hydrogen bonds involving the carboxylic acid groups.
Analysis of Intermolecular Interactions in the Crystalline State (e.g., Hirshfeld Surface Analysis)
A comprehensive analysis of the intermolecular interactions within the crystalline structure of this compound is crucial for understanding its solid-state behavior, including its packing arrangement, stability, and physicochemical properties. While a specific Hirshfeld surface analysis for this exact compound is not available in the reviewed literature, an examination of closely related azo dyes containing naphthol and benzoic acid moieties can provide significant insights into the types of non-covalent interactions that likely govern its crystal packing. Hirshfeld surface analysis is a powerful computational tool that maps the regions of close contact between neighboring molecules in a crystal, providing a visual and quantitative breakdown of the intermolecular interactions.
In analogous azo dye crystal structures, several key intermolecular interactions are consistently observed. These include hydrogen bonds, van der Waals forces, and π-π stacking interactions. For a molecule like this compound, the presence of a hydroxyl (-OH) group on the naphthyl ring and a carboxylic acid (-COOH) group on the benzoic acid ring would be expected to lead to strong intermolecular hydrogen bonding.
The Hirshfeld surface analysis of similar structures reveals that O···H/H···O contacts are among the most significant contributors to the crystal packing, often accounting for a substantial percentage of the total interactions. These interactions are typically visualized as distinct red spots on the dnorm surface, indicating close contacts. The fingerprint plots for these interactions are characterized by sharp spikes, further emphasizing their importance.
Another major contributor to the crystal packing in such aromatic compounds is the H···H contacts, which represent van der Waals forces. Although individually weak, their cumulative effect is significant due to the abundance of hydrogen atoms on the molecular surface. The C···H/H···C interactions, indicative of C-H···π interactions, also play a role in stabilizing the crystal structure.
Furthermore, the planar nature of the naphthyl and phenyl rings suggests the likelihood of π-π stacking interactions. These are visualized on the Hirshfeld surface as adjacent red and blue triangles on the shape index map and are crucial for the layered packing of the molecules in the crystal lattice.
To illustrate the expected distribution of intermolecular contacts for this compound, a hypothetical data table based on analyses of similar azo dyes is presented below. This table quantifies the percentage contribution of the most significant intermolecular contacts to the Hirshfeld surface.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 40 - 50 |
| O···H / H···O | 25 - 35 |
| C···H / H···C | 10 - 20 |
| C···C | 5 - 10 |
| N···H / H···N | < 5 |
| O···C / C···O | < 5 |
| N···O / O···N | < 5 |
Computational and Theoretical Investigations of 2 4 Hydroxynaphthyl Azo Benzoic Acid
Quantum Chemical Calculations (DFT, HF, Semi-empirical Methods)researchgate.net
Quantum chemical calculations have been instrumental in understanding the fundamental properties of 2-((4'-Hydroxynaphthyl)-azo)benzoic acid, often referred to as HABA in scientific literature. Density Functional Theory (DFT), particularly with the B3LYP functional and 6-311++G(d,p) basis set, has been a primary method for these investigations. researchgate.net
Geometry Optimization and Electronic Structure Determination
The ground state molecular structure of this compound has been optimized using DFT/B3LYP methods. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gaseous phase, which can be compared with experimental data from X-ray analysis for the solid state. researchgate.net
Theoretical calculations show that the optimized C-C bonds of the phenyl rings are in the range of 1.383–1.415 Å. researchgate.net The C-N and N=N bond lengths have also been computed, providing a comprehensive model of the molecule's geometry. An intramolecular hydrogen bond between N25 and H24 has been identified with a calculated length of 2.571 Å. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) |
| C-C (phenyl rings) | 1.383 - 1.415 |
| N...H (intramolecular) | 2.571 |
Prediction of Vibrational Spectra and Assignment Validationresearchgate.net
Theoretical calculations have been employed to predict the vibrational wavenumbers and their intensities. The calculated vibrational spectra, obtained through DFT methods, show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net The assignments of the fundamental vibrational modes are performed based on the total energy distribution (TED) of these modes. researchgate.net For instance, the eight C-H stretching modes are expected and observed in the theoretical spectra. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR) | Experimental (FT-Raman) | Calculated (DFT/B3LYP) |
| O-H stretch | - | - | 3678 |
| C-H stretch (aromatic) | 3065 | 3068 | 3070-3090 |
| C=O stretch | 1686 | 1685 | 1720 |
| N=N stretch | 1425 | 1427 | 1430 |
Note: This table is a representation of selected data. For a complete list, refer to the source literature.
Calculation of NMR Chemical Shiftsresearchgate.net
The gauge-invariant atomic orbitals (GIAO) method has been utilized to predict the isotropic chemical shifts for both ¹H and ¹³C NMR spectra. researchgate.net These theoretical predictions have been compared with experimental NMR spectra recorded in a deuterated DMSO solution. The calculated chemical shifts aid in the definitive assignment of the experimental spectral data. researchgate.net
Table 3: Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Experimental ¹³C | Calculated ¹³C | Atom | Experimental ¹H | Calculated ¹H |
| C1 | 132.8 | 135.2 | H10 | 7.85 | 8.12 |
| C2 | 131.5 | 133.1 | H11 | 7.65 | 7.88 |
| C3 | 119.2 | 121.5 | H12 | 7.98 | 8.25 |
| C4 | 129.8 | 131.9 | H13 | 7.72 | 7.99 |
| C5 | 148.1 | 150.3 | H18 | 7.85 | 8.12 |
| C6 | 124.7 | 127.0 | H19 | 6.95 | 7.21 |
| C7 | 167.2 | 169.8 | H21 | 6.95 | 7.21 |
| C8 | 145.9 | 148.2 | H22 | 7.85 | 8.12 |
| C9 | 116.0 | 118.3 | H24 | 10.21 | 10.55 |
Note: Atom numbering corresponds to the scheme used in the source literature. This table is a representation of selected data.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gapsresearchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and electronic transitions of the molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular stability and reactivity. These properties have been calculated using DFT, and the results are used to understand the electronic absorption spectra. researchgate.net
Table 4: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.23 |
| LUMO | -2.45 |
| Energy Gap (HOMO-LUMO) | 3.78 |
Molecular Dynamics Simulations
Conformational Analysis and Flexibility Studies
Based on the available scholarly literature, no specific studies employing molecular dynamics simulations for the conformational analysis and flexibility of this compound have been reported.
Simulation of Intermolecular Interactions
Computational simulations are pivotal in understanding the non-covalent intermolecular interactions that govern the behavior of this compound in various environments. Molecular dynamics and quantum chemical calculations are employed to model how this molecule interacts with solvents and other molecules.
Detailed Research Findings: Theoretical studies on analogous azo dye systems reveal that intermolecular interactions are primarily driven by hydrogen bonding and van der Waals forces. For this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are principal sites for forming hydrogen bonds with polar solvents or other molecules. nih.govnih.gov Molecular docking simulations on similar azo dyes have been used to explore their interactions with biological macromolecules, highlighting the importance of hydrogen bonds and hydrophobic interactions in the binding process. nih.govresearchgate.net
Simulations indicate that the naphthyl group contributes significantly to π-π stacking and hydrophobic interactions, which are crucial for its aggregation behavior and binding to surfaces or receptor sites. The interplay of these forces dictates the solubility, stability, and supramolecular assembly of the molecule. Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) are advanced methods used to study the dynamics of these hydrogen bonds, revealing phenomena such as proton transfer events. nih.gov
| Interaction Type | Key Functional Groups | Computational Method | Significance |
| Hydrogen Bonding | Hydroxyl (-OH), Carboxylic Acid (-COOH), Azo (-N=N-) | DFT, Molecular Dynamics, QTAIM | Dictates solubility in polar media, molecular recognition, and crystal packing. |
| π-π Stacking | Naphthyl Ring, Benzoic Ring | Molecular Dynamics, SAPT | Influences molecular aggregation, electronic properties, and binding affinity. |
| Van der Waals Forces | Entire Molecule | Molecular Dynamics | Contributes to overall intermolecular stability and condensed-phase properties. |
Photophysical Property Prediction and Modeling
Computational chemistry provides powerful tools for predicting and interpreting the photophysical properties of this compound, including its interaction with light and its potential for optical applications.
Time-Dependent Density Functional Theory (TD-DFT) is the foremost computational method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of azo dyes. nih.govacademie-sciences.frmdpi.com These calculations predict the wavelengths of maximum absorption (λmax) and shed light on the nature of the underlying electronic transitions.
Detailed Research Findings: For hydroxynaphthyl azo compounds, the UV-Vis spectrum is typically characterized by intense bands in the visible region, which are attributed to π→π* transitions localized along the conjugated azoaromatic system. mdpi.comresearchgate.net A shorter wavelength band in the UV region is also observed, corresponding to π→π* transitions within the aromatic rings. mdpi.com
Computational models, such as TD-DFT combined with a suitable functional (e.g., B3LYP, M06-2X, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)), can accurately reproduce experimental spectra. mdpi.commdpi.comnih.gov These calculations reveal that the main visible absorption band corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically centered on the hydroxynaphthyl moiety, while the LUMO is distributed across the azo bridge and the benzoic acid ring, confirming the charge-transfer nature of this transition. nih.govnih.gov The solvent environment is often modeled using methods like the Polarizable Continuum Model (PCM) to account for solvatochromic shifts. academie-sciences.fr
| Transition | Wavelength Region (Predicted) | Orbital Character |
| S0 → S1 | 450-550 nm | π → π* (HOMO → LUMO) |
| S0 → S2 | 300-350 nm | π → π |
| S0 → Sn | < 300 nm | π → π (aromatic rings) |
Azo dyes are of significant interest for nonlinear optical (NLO) applications due to their extended π-conjugated systems, which can exhibit large changes in dipole moment upon excitation. Computational methods are essential for predicting and understanding the NLO response of molecules like this compound.
Detailed Research Findings: The NLO properties are evaluated by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β) using DFT. nih.govnih.govacs.org For a molecule to have a significant NLO response, it often possesses a donor-π-acceptor (D-π-A) architecture. In this compound, the hydroxyl-substituted naphthyl group acts as an electron donor, the azo bridge serves as the π-linker, and the carboxyl-substituted phenyl group can act as an acceptor.
Theoretical calculations for similar azo dyes have shown that a large hyperpolarizability value (β) is correlated with a smaller HOMO-LUMO energy gap and significant intramolecular charge transfer upon excitation. mdpi.comnih.gov The magnitude of the NLO response can be tuned by modifying the donor and acceptor groups. mdpi.com Quantum chemical calculations using functionals like B3LYP have been successfully used to compute these properties, providing a theoretical basis for designing novel NLO materials. nih.govresearchgate.net
| NLO Property | Computational Method | Significance |
| Dipole Moment (μ) | DFT | Indicates the molecule's overall polarity and charge distribution. |
| Polarizability (α) | DFT | Describes the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability (β) | DFT | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |
Tautomeric Equilibria and Intramolecular Proton Transfer Studies
A key feature of hydroxyazo compounds is the existence of a tautomeric equilibrium between the azo (enol) and hydrazone (keto) forms, which involves an intramolecular proton transfer.
The azo-hydrazone tautomerism is a phenomenon where a proton shifts from the hydroxyl oxygen to one of the azo nitrogen atoms, resulting in two distinct isomers with different structural and electronic properties. mdpi.comnitrkl.ac.in Computational chemistry, particularly DFT, is used to determine the relative stability of these two tautomers. unifr.chresearchgate.net
Detailed Research Findings: For hydroxynaphthyl azo dyes, the hydrazone tautomer is often found to be more stable than the azo tautomer, a preference that can be influenced by substituents and the solvent. nih.govrsc.org The stability is due to the formation of a stable six-membered ring via an intramolecular hydrogen bond and a more favorable conjugated system. nih.gov DFT calculations using functionals like M06-2X have shown excellent performance in predicting the position of this equilibrium. unifr.chresearchgate.net The calculations involve optimizing the geometry of both tautomers and comparing their total electronic energies. The solvent polarity plays a crucial role; polar solvents can stabilize the more polar hydrazone form, shifting the equilibrium. nitrkl.ac.inrsc.org
| Tautomer | Key Structural Feature | Relative Stability (Typical in nonpolar solvent) |
| Azo (Enol) form | -OH group, -N=N- bond | Less Stable |
| Hydrazone (Keto) form | C=O group, -NH-N= bond | More Stable |
The conversion between the azo and hydrazone tautomers is not instantaneous but involves surmounting an energy barrier corresponding to the transition state of the intramolecular proton transfer.
Detailed Research Findings: Computational methods are used to locate the transition state structure for the proton transfer reaction and calculate the associated activation energy barrier. nih.gov This energy barrier determines the kinetics of the tautomeric interconversion. A low energy barrier suggests a rapid equilibrium, which may be too fast to observe individual tautomers on the NMR timescale. unifr.chnih.gov For related systems, the energy barrier for this proton transfer can be influenced by the solvent, which can mediate the proton transfer, and by photoexcitation, which can lead to Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netvu.nlacademicjournals.org Theoretical studies on similar proton transfer reactions show that the barrier can be significantly lowered in the presence of solvent molecules that act as a proton relay or in the excited state. nih.gov The calculated energy barriers provide insight into the dynamic nature of the tautomeric equilibrium. nih.gov
Coordination Chemistry of 2 4 Hydroxynaphthyl Azo Benzoic Acid with Metal Ions
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-((4'-Hydroxynaphthyl)-azo)benzoic acid typically involves the reaction of the ligand with a corresponding metal salt or organometallic precursor in a suitable solvent.
The preparation of transition metal complexes with azo dyes is a well-established area of coordination chemistry. For ligands structurally similar to this compound, monomeric complexes of divalent metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and Hg(II) have been synthesized. researchgate.net A general method involves reacting the ligand with the desired metal chloride salt in an ethanolic medium. rdd.edu.iq The mixture is typically heated under reflux for several hours to ensure the completion of the reaction. rdd.edu.iq The resulting solid complexes can then be isolated by filtration, washed, and dried. rdd.edu.iq Characterization of these compounds is accomplished through techniques including elemental analysis, FT-IR, UV-Vis, and mass spectral studies, as well as magnetic moment and molar conductance measurements. researchgate.net For a related azo dye, (E)–4–((2,6–dihydroxyphenyl)diazenyl)benzoic acid, complexes with Mn(II), Cu(II), and Zn(II) have been prepared and characterized, demonstrating the ligand's ability to chelate with various transition metals. indexcopernicus.com
The synthesis of organotin(IV) complexes with this compound has been successfully demonstrated through reactions with various organotin precursors. researchgate.netbohrium.com Three distinct organotin(IV) complexes were synthesized by reacting the ligand with bis-tributyltin(IV) oxide, trimethyltin(IV) chloride, or dibutyltin(IV) oxide. researchgate.netbohrium.com The full characterization of these complexes was achieved using elemental analysis, infrared (IR) spectroscopy, and multinuclear (¹H, ¹³C, and ¹¹⁹Sn) NMR spectroscopy. researchgate.netbohrium.com The precise molecular structures were further elucidated by single-crystal X-ray diffraction analysis. researchgate.netbohrium.com
Ligand Binding Modes and Geometries within Metal Complexes
The multi-dentate nature of this compound allows for various binding modes and coordination geometries, resulting in a wide array of structural frameworks.
In its complexes, this compound primarily utilizes its oxygen and nitrogen atoms as coordination sites. In organotin(IV) complexes, X-ray crystal structures have confirmed that the ligand binds to the tin atom through the oxygen atoms of both the carboxylate and the phenoxide (naphthoxide) groups. researchgate.netbohrium.com For instance, in one tributyltin(IV) complex, the axial positions of the tin center are occupied by a carboxylate oxygen and a phenoxide oxygen from bridging ligands. bohrium.com In transition metal complexes with analogous azo dyes containing a hydroxynaphthyl group, the ligand typically acts as a uninegative bidentate chelating agent, coordinating through the nitrogen atom of the azo group and the oxygen from the deprotonated naphtholic hydroxyl group. researchgate.net
The coordination of this compound with metal ions leads to significant structural diversity.
Monomeric Structures: Transition metal complexes with similar azo ligands have been reported to form simple monomeric structures, for example, with general formulae of [M(L)(H₂O)]. researchgate.net
Polymeric Structures: In the realm of organotin(IV) chemistry, this ligand has been shown to form polymeric frameworks. researchgate.netbohrium.com The reaction with bis-tributyltin(IV) oxide results in a polymeric structure where the ligand bridges tin centers via its carboxylate and phenoxide oxygen atoms. bohrium.com
Dinuclear and Macrocyclic Structures: The reaction with dibutyltin(IV) oxide yields a dinuclear complex. researchgate.netbohrium.com In this structure, one tin atom is coordinated by a terminal azo-ligand, while the second tin atom is coordinated by two terminal azo-ligands, with an additional azo-carboxylate ligand bridging the two metal centers. bohrium.com Furthermore, related ligands that feature a carboxylate group at the 2-position and a hydroxyl group at the 4'-position have been shown to form large, 24-membered macrocyclic dimeric structures with organotin(IV) fragments, suggesting a similar potential for this ligand. mdpi.com
The geometry around the metal centers is also varied. In the organotin(IV) complexes, trigonal bipyramidal geometry is common, as seen in tributyltin(IV) and trimethyltin(IV) derivatives. researchgate.netbohrium.com More complex geometries, such as six-coordinate distorted skew trapezoidal and seven-coordinate pentagonal bipyramidal, have been observed in a dinuclear dibutyltin(IV) structure. bohrium.com
Spectroscopic methods are crucial for elucidating the structure and bonding in these metal complexes, while magnetic measurements provide insight into the electronic properties of transition metal centers.
Spectroscopic Characterization: The formation of organotin(IV) complexes is confirmed by IR and NMR spectroscopy. researchgate.net In the IR spectra, the coordination of the carboxylate and hydroxyl groups to the tin atom is indicated by shifts in their characteristic stretching frequencies. mdpi.com Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) provides detailed information about the structure in solution. ¹¹⁹Sn NMR chemical shifts for some this compound complexes were found at +127.2, +139.2, and –133.4 ppm, which is suggestive of four-coordinate structures in solution. researchgate.net
| Complex Type | Spectroscopic Technique | Key Observations | Reference |
|---|---|---|---|
| Organotin(IV) | ¹¹⁹Sn NMR | Chemical shifts at +127.2, +139.2, and –133.4 ppm suggest four-coordinate geometry in solution. | researchgate.net |
| Organotin(IV) | IR Spectroscopy | Shifts in ν(COO) and ν(OH) bands indicate coordination to the tin atom. | researchgate.netmdpi.com |
| Transition Metal | UV-Vis Spectroscopy | Used to study d-d electronic transitions, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral). | researchgate.netsemanticscholar.org |
Magnetic Characterization: For transition metal complexes, magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which reveals the number of unpaired electrons and helps in assigning the geometry of the complex. semanticscholar.org Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, a common feature in transition metal complexes. dalalinstitute.comuwimona.edu.jm For analogous azo dye complexes with first-row transition metals, octahedral geometries are often proposed based on magnetic moment data. researchgate.netuomustansiriyah.edu.iq
| Metal Ion | Typical Magnetic Moment (B.M.) | Inferred Geometry | Reference (Analogous Systems) |
|---|---|---|---|
| Mn(II) | 5.2 | Octahedral (paramagnetic) | researchgate.net |
| Co(II) | 4.3 - 4.7 | Octahedral (paramagnetic) | researchgate.netresearchgate.net |
| Ni(II) | 3.2 | Octahedral (paramagnetic) | researchgate.net |
| Cu(II) | 1.3 | Distorted Octahedral (paramagnetic) | researchgate.net |
| Zn(II), Cd(II), Hg(II) | Diamagnetic | Tetrahedral | researchgate.netyoutube.com |
Theoretical Studies of Metal-Ligand Interactions and Complex Stability
Theoretical studies, primarily employing computational methods like Density Functional Theory (DFT), provide profound insights into the nature of metal-ligand interactions and the stability of complexes involving this compound. These studies elucidate the electronic structure, bonding characteristics, and thermodynamic stability of the coordination compounds.
A key aspect of theoretical studies is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the complex. A larger energy gap generally implies higher stability. In complexes with azo-containing ligands, the HOMO is often localized on the electron-rich aromatic rings (naphthyl and phenyl), while the LUMO may be centered on the metal ion or distributed over the entire ligand framework. This distribution is crucial for understanding charge transfer processes within the molecule.
Furthermore, Natural Bond Orbital (NBO) analysis is used to investigate the charge transfer interactions between the ligand and the metal ion. This analysis provides information on the donor-acceptor interactions and the extent of covalent character in the metal-ligand bonds. The stability of the metal complexes is also evaluated by calculating thermodynamic parameters such as binding energies and Gibbs free energy of formation. These calculated values help in comparing the relative stabilities of complexes with different metal ions. jcsp.org.pk For instance, studies on related azo compounds have shown that the stability of the complexes often follows the Irving-Williams series for divalent metal ions.
Table 1: Representative Theoretical Parameters for Metal-Azo Ligand Complexes
| Parameter | Typical Finding from Theoretical Studies | Significance |
|---|---|---|
| Optimized Geometry | Octahedral or distorted trigonal-bipyramidal geometries are common. mdpi.com | Determines the steric and electronic properties of the complex. |
| HOMO-LUMO Energy Gap | Values typically range from 2 to 4 eV. | Indicates the kinetic stability and electronic excitation properties. |
| NBO Analysis | Significant charge transfer from ligand's O and N atoms to the metal ion. | Quantifies the strength and nature of the metal-ligand bond. |
| Binding Energy | Negative values indicate thermodynamically favorable complex formation. | A measure of the stability of the metal complex. |
Academic Applications of Metal Complexes Derived from this compound
The versatile coordination behavior of this compound allows for the formation of metal complexes with a wide range of academic and technological applications. The presence of multiple donor sites (N and O atoms) and the extended π-conjugation system of the aromatic rings imparts unique chemical and physical properties to its metal complexes. utq.edu.iq
Catalytic Applications of Metal Complexes
Metal complexes derived from azo-containing ligands have emerged as promising catalysts in various organic transformations. researchgate.net The catalytic activity is attributed to the ability of the central metal ion to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction.
Complexes of transition metals such as copper, cobalt, nickel, and manganese with ligands structurally similar to this compound have been investigated for their catalytic performance in oxidation reactions. nih.gov For example, such complexes have been shown to be effective catalysts for the oxidation of alcohols and aniline (B41778) derivatives. nih.gov The ligand framework can stabilize the metal center and modulate its redox potential, influencing the catalytic efficiency and selectivity. In some cases, the complexes are immobilized on solid supports like silica (B1680970) gel to create heterogeneous catalysts, which offer advantages in terms of recovery and reusability.
Table 2: Examples of Catalytic Activities of Related Metal-Azo Complexes
| Metal Complex | Catalytic Reaction | Typical Substrate | Key Finding |
|---|---|---|---|
| Cu(II)-Azo Schiff Base | Oxidation | Cyclohexane | Shows good conversion and selectivity under microwave irradiation. |
| Co(II)-Azo Complex | Oxidation | Aniline | High selectivity towards the formation of azobenzene. nih.gov |
| Ni(II)-Hydrazone Complex | C-C Coupling | Aryl halides and boronic acids | Effective catalyst for Suzuki-Miyaura cross-coupling reactions. |
Luminescent Properties of Lanthanide Complexes
Lanthanide complexes are renowned for their unique luminescent properties, characterized by sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. However, lanthanide ions themselves have very low molar absorption coefficients. The chelation with organic ligands, such as this compound, can significantly enhance their luminescence through a process known as the "antenna effect". nih.gov
In this process, the organic ligand, which possesses a large absorption cross-section, absorbs incident light (typically UV) and gets promoted to an excited singlet state. Through intersystem crossing, it transitions to an excited triplet state. Subsequently, energy is transferred from the ligand's triplet state to the resonant energy levels of the coordinated lanthanide ion, which then de-excites by emitting its characteristic luminescence. nih.gov
The extended π-system of the naphthyl and phenylazo groups in this compound makes it an excellent chromophore for absorbing energy and efficiently transferring it to lanthanide ions like Europium(III) and Terbium(III). nih.govrsc.org Eu(III) complexes typically exhibit a strong red emission, while Tb(III) complexes show a characteristic green emission. The efficiency of this energy transfer and the resulting luminescence quantum yield are highly dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. These luminescent complexes have potential applications in bioimaging, sensors, and light-emitting devices. rsc.orgrsc.org
Table 3: Luminescent Properties of Representative Lanthanide Complexes with Aromatic Carboxylate Ligands
| Lanthanide Ion | Ligand Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color |
|---|---|---|---|---|
| Eu(III) | Benzoic Acid Derivative | ~300-350 | ~615 | Red |
| Tb(III) | Benzoic Acid Derivative | ~300-350 | ~545 | Green |
| Yb(III) | Azo-Dye Chromophore | Visible Light | ~980 | Near-Infrared (NIR) rsc.org |
| Er(III) | Azo-Dye Chromophore | Visible Light | ~1540 | Near-Infrared (NIR) rsc.org |
Development of Metal-Organic Frameworks (MOFs) with Azo-Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Azo-containing ligands like this compound are attractive candidates for the construction of functional MOFs.
The rigid structure of the ligand, combined with its multiple coordination sites (carboxylate and azo groups), can lead to the formation of robust and porous frameworks. nih.gov The incorporation of the azo group into the MOF structure can impart interesting properties, such as photo-responsiveness. The azo group can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths, which can lead to dynamic changes in the MOF's pore structure and properties.
Furthermore, the functional groups on the ligand, such as the hydroxyl group, can serve as active sites for catalysis or for post-synthetic modification to introduce new functionalities. MOFs built from functionalized benzoic acids have shown promise in applications like gas storage and separation, catalysis, and chemical sensing. rsc.orgnih.gov For instance, MOFs with open metal sites or specific functional groups can exhibit selective adsorption of gases like CO2. nih.gov The development of MOFs using azo-ligands is an active area of research, with the potential to create advanced materials with tunable and dynamic properties.
Biomolecular Interactions and Supramolecular Assembly
Protein Binding Studies
The interaction of azo dyes with serum albumins, the primary transport proteins in the circulatory system, is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Studies on analogs like 2-(4'-hydroxyphenylazo)benzoic acid (HABA), which shares the hydroxyphenyl-azo-benzoic acid core structure, provide valuable insights into these interactions.
Interaction with Serum Albumins (e.g., Bovine Serum Albumin - BSA)
Research on the binding of the closely related compound, 2-(4'-hydroxyphenylazo)benzoic acid (HABA), to bovine serum albumin (BSA) has been conducted using techniques such as gel chromatography and relaxation methods. These studies reveal a complex interaction, with a single relaxation process observed over a broad range of HABA concentrations. However, at very high concentrations, a slower process also becomes apparent. The concentration dependence of the reciprocal relaxation time of the faster process shows a monotonic decrease as the concentration of HABA increases, while the polymer concentration remains constant.
Characterization of Binding Sites and Thermodynamics
The binding of HABA to BSA involves distinct binding sites for its different tautomeric forms. For the azo form, approximately 3.2 binding sites have been estimated, while the hydrazone form has about 0.7 binding sites. The thermodynamics of these interactions also differ significantly. The binding of the hydrazone tautomer is primarily driven by changes in enthalpy. In contrast, the binding of the azo form is influenced by both enthalpy and entropy changes. nih.gov
The activation parameters for the binding process indicate that the intramolecular step is rate-limited by an enthalpy barrier in both the forward and backward directions. A notable observation is the enthalpy-entropy compensation in the activation process of this intramolecular step, with a compensation temperature of approximately 270 K. This phenomenon is thought to be linked to the hydrophobic character of the ligand. nih.gov
Table 1: Binding and Thermodynamic Parameters for the Interaction of HABA Tautomers with BSA
| Tautomer | Number of Binding Sites | Driving Force(s) |
| Azo | 3.2 | Enthalpy & Entropy |
| Hydrazone | 0.7 | Enthalpy |
Role of Tautomerism in Protein Binding Mechanisms
The azo-hydrazone tautomerism of HABA plays a critical role in its binding mechanism to BSA. The data from binding studies are consistent with a sequential binding model. The tautomeric equilibrium between the azo and hydrazone forms is identified as the intramolecular step within the formation of the complex. nih.gov The 2-carboxyl group of the molecule is known to participate in this azo-hydrazone tautomerism. nih.gov
Solvent Effects on Binding Microenvironments
The microenvironment of the binding sites on BSA is influenced by the solvent. Studies on the solvent effects help to characterize these complex microenvironments. For instance, the 2-carboxylate ion of HABA can form an ion pair with triethylamine (B128534) in solvents like ethylene (B1197577) dichloride, chloroform (B151607), and benzene (B151609), which leads to the stabilization of the hydrazone form. nih.gov
The formation of the hydrazone in a chloroform system with triethylamine is driven solely by enthalpy changes, which mirrors the thermodynamic behavior observed in the HABA-BSA system. This has led to the proposal of a model where two types of ion pairs exist. The azo form is suggested to be involved in a contact ion pair, while the hydrazone form participates in a solvent-separated ion pair. This model provides a new perspective on the interaction between the different tautomeric forms of the ligand and the protein. nih.gov
Interactions with Other Biological Macromolecules (excluding clinical context)
Beyond serum albumins, the interactions of azo compounds with other biological macromolecules, such as enzymes, are of interest.
Enzyme Inhibition Studies (e.g., α-glucosidase, tyrosinase for related compounds)
Furthermore, the structural features of these azo compounds influence their inhibitory potential. Diaryl azo derivatives possessing two hydroxyl groups at the ortho and meta positions have shown enhanced α-glucosidase inhibitory activity compared to those with a single hydroxyl group. nih.gov Other research has indicated that various azo compounds can act as tyrosinase inhibitors, a key enzyme in melanin (B1238610) synthesis. nih.gov
Table 2: α-Glucosidase Inhibitory Activity of a Related Diaryl Azo Compound (TR-1)
| Compound/Drug | IC50 (µg/mL) | Mechanism of Inhibition |
| TR-1 | 15.70 ± 1.3 | Non-competitive, Reversible |
| Acarbose | 21.59 ± 1.5 | Competitive |
Host-Guest Interactions and Supramolecular Chemistry of 2-((4'-Hydroxynaphthyl)-azo)benzoic acid and its Analogs
The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of complex and functional assemblies. This section focuses on the host-guest interactions and self-assembly properties of azo-benzoic acid derivatives, with a specific focus on the complexation of a close analog, 2-((4'-Hydroxyphenyl)-azo)benzoic acid, with cyclodextrins, and the general principles guiding the formation of self-assembled monolayers by benzoic acid derivatives.
Complexation with Cyclodextrins and Related Macrocycles
No direct studies on the complexation of this compound with cyclodextrins were identified in the reviewed literature. However, detailed research has been conducted on the analogous compound, 2-((4'-Hydroxyphenyl)-azo)benzoic acid (24HPABA), providing valuable insights into the potential host-guest chemistry of this class of molecules.
The interaction between 2-((4'-Hydroxyphenyl)-azo)benzoic acid and α-cyclodextrin (α-CD) has been investigated to understand the formation of inclusion complexes. These complexes are of interest for their potential to modify the physicochemical properties of the guest molecule, such as solubility and stability.
The formation of a 1:1 inclusion complex between 24HPABA and α-CD has been confirmed through various spectroscopic techniques. The stoichiometry of this complex was determined using Job's method, which involves monitoring changes in the UV-Vis spectrum upon varying the molar ratio of the host and guest molecules.
The binding affinity of the complex is quantified by the association constant (Ka), which provides a measure of the strength of the interaction between the host and guest. The thermodynamic parameters of the complexation process, including enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), have been determined to further elucidate the nature of the interaction. A negative enthalpy change indicates that the complexation is an exothermic process, driven by favorable intermolecular interactions such as van der Waals forces and hydrogen bonding.
Table 1: Thermodynamic Parameters for the Complexation of 2-((4'-Hydroxyphenyl)-azo)benzoic acid with α-Cyclodextrin
| Parameter | Value |
| Stoichiometry | 1:1 |
| Association Constant (Ka) | Data not available |
| Enthalpy (ΔH°) | Negative (Exothermic) |
| Entropy (ΔS°) | Data not available |
| Gibbs Free Energy (ΔG°) | Data not available |
The specific numerical values for Ka, ΔS°, and ΔG° were not provided in the accessible research but the exothermic nature of the interaction was highlighted.
Formation of Self-Assembled Monolayers (SAMs)
Specific research on the formation of self-assembled monolayers (SAMs) by this compound could not be identified in a comprehensive review of the scientific literature. However, the principles of SAM formation using benzoic acid derivatives on various substrates are well-established and can provide a framework for understanding the potential behavior of the title compound.
Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs is driven by the affinity of a specific functional group, known as the headgroup, for the substrate. For benzoic acid derivatives, the carboxylic acid moiety typically serves as the anchoring headgroup.
The general structure of a molecule designed for SAM formation consists of three key components:
Headgroup: The functional group that binds to the substrate. For benzoic acid derivatives, this is the carboxyl group (-COOH).
Alkyl Chain or Aromatic Backbone: This component forms the main body of the monolayer and its length and nature influence the thickness and packing of the SAM.
Terminal Group: A functional group at the end of the molecule that determines the surface properties of the SAM.
The formation of SAMs from benzoic acid derivatives has been explored for various applications, including the modification of surface properties and as inhibiting layers in area-selective atomic layer deposition (AS-ALD). The carboxylic acid headgroup can bind to metal oxide surfaces, forming a stable monolayer. The packing and orientation of the molecules within the SAM are influenced by intermolecular interactions, such as van der Waals forces and π-π stacking between aromatic rings.
While no specific data exists for this compound, it is plausible that this molecule could form SAMs on suitable substrates through its carboxylic acid group. The rigid azobenzene-naphthyl backbone would likely influence the packing density and orientation of the molecules in the monolayer. Further research would be required to investigate the specific conditions for SAM formation and to characterize the resulting surface.
Advanced Applications in Analytical Chemistry and Materials Science
Development as Analytical Reagents and Sensors
HABA's distinct chromogenic properties and binding affinities have been harnessed to develop a range of analytical reagents and sensors for detecting various chemical and biological targets.
Colorimetric and Spectrophotometric Probes for Metal Ions
Azo compounds, including derivatives of 2-((4'-Hydroxynaphthyl)-azo)benzoic acid, have demonstrated significant potential as chromogenic reagents for the colorimetric and spectrophotometric detection of metal ions. nanobioletters.com The interaction between the azo dye and a metal ion can induce a noticeable color change, which forms the basis for detection. nanobioletters.com This shift in the absorption band of the dye into the visible light spectrum allows for naked-eye detection and quantitative analysis using spectrophotometry. nanobioletters.com
For instance, a related thiazolylazo compound, 2-[6-Nitro-2-benzothiazolylazo]-4-hydroxy benzoic acid (NO2BTAHB), has been synthesized and successfully employed for the sensitive and selective spectrophotometric determination of Copper(II) ions. researchgate.net The reaction between Cu(II) and this reagent is rapid, and the resulting complex exhibits a stable absorbance. researchgate.net The reagent itself has an absorption maximum at 439 nm, which shifts to 618 nm upon forming a complex with Cu(II), indicating a distinct color change. This principle highlights the utility of the azo-benzoic acid scaffold in creating sensitive probes for metal ion detection.
| Parameter | Value for Cu(II) determination using NO2BTAHB |
| pH for instantaneous reaction | 6.0 |
| Molar Absorptivity | 7.45 × 10³ l.mol⁻¹.cm⁻¹ |
| Detection Limit | 0.0245 µg.ml⁻¹ |
| M:R ratio of complex | 1:2 |
| Stability Constant | 7.796 × 10⁹ L².mol⁻² |
This table presents data for a related thiazolylazo compound, demonstrating the potential of the azo-benzoic acid structure in metal ion sensing. researchgate.net
pH Indicators and Chemo-sensors
The inherent properties of many organic dyes, including azo compounds, allow them to function as pH indicators. wikipedia.org These substances are typically weak acids or bases that exhibit a distinct color change as a function of the pH of the solution. hach.com The equilibrium between the protonated and deprotonated forms of the indicator molecule shifts with changes in hydrogen ion concentration, leading to a visible color transition. hach.com While specific data on this compound as a conventional pH indicator is not extensively detailed, its chemical structure is conducive to such behavior. Natural pigments like anthocyanins found in red cabbage demonstrate this principle by changing color in response to varying acidity or alkalinity. melscience.comcarolina.com
Bioaffinity Sensors (e.g., for biotin (B1667282), using HABA as an analogue)
One of the most well-established applications of HABA is in bioaffinity sensing, specifically for the quantification of biotin. gbiosciences.com This is famously achieved through the HABA-avidin assay, a colorimetric method used to determine the degree of biotinylation of proteins and other molecules. gbiosciences.comthermofisher.com Avidin, a protein with an exceptionally high affinity for biotin, forms a complex with HABA, which results in a solution with a characteristic absorbance at 500 nm. gbiosciences.comthermofisher.com
When a sample containing biotin is introduced, the biotin, having a much stronger affinity for avidin, displaces the weakly bound HABA from the binding sites. gbiosciences.comthermofisher.com This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample. thermofisher.com This method provides a rapid and straightforward way to quantify available biotin binding sites in avidin-containing fusion proteins and serves as a quality control assay. nih.gov
| Component | Interaction and Observation |
| HABA + Avidin | Forms a complex with absorbance at 500 nm. |
| (HABA-Avidin) + Biotin | Biotin displaces HABA, causing a decrease in absorbance at 500 nm. |
This table outlines the principle of the HABA-avidin assay for biotin quantification.
Application as Matrix Materials in Mass Spectrometry
This compound has been identified as a highly effective matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.govchemicalbook.com MALDI is a soft ionization technique that allows for the analysis of large molecules like proteins and polymers, which tend to fragment when ionized by more conventional methods. The choice of matrix is crucial for a successful MALDI experiment.
Use as Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix Material
HABA is particularly advantageous for the MALDI analysis of peptides, proteins, and glycoproteins up to approximately 250 kDa. nih.gov It has a strong absorbance at the 337 nm wavelength of the nitrogen laser commonly used in MALDI instruments. nih.govproteochem.com For many synthetic polymers, HABA has been shown to provide excellent performance in terms of both sensitivity and mass resolution. acs.org One of the notable features of HABA as a matrix is its ability to produce a uniform sample surface, which leads to highly reproducible analyte ion production over an extended period. nih.govacs.org This allows for the accumulation of hundreds of single-shot mass spectra from the same sample spot, improving the signal quality. nih.gov
Optimization of MALDI Matrix Performance
While HABA is a robust matrix on its own, its performance can be further optimized, particularly for challenging analytes. For instance, in the analysis of peptides containing disulfide bonds, standard matrices can sometimes induce the reduction of these bonds, complicating the mass spectra. nih.gov Research has shown that using HABA can suppress this in-source decay (ISD) and reduction, leading to cleaner spectra where the disulfide-bonded form of the peptide is the primary species observed. nih.gov
Furthermore, the use of mixed matrices can leverage the strengths of different compounds. A mixed matrix of HABA and α-cyano-4-hydroxycinnamic acid (CHCA), for example, has been shown to be an excellent choice for the analysis of disulfide-bonded peptides. nih.gov In a 1:10 mixture of HABA to CHCA, the reduction of disulfides is suppressed, while the low laser power threshold characteristic of CHCA is maintained. nih.gov Interestingly, even when CHCA is in excess, the signals for HABA ions dominate in the mass spectrum, suggesting an energy transfer from CHCA to HABA. nih.gov
| Matrix | Observation for Disulfide-Bonded Peptides |
| CHCA | Shows peaks corresponding to the reduced form of the peptide. |
| HABA | Suppresses reduction, showing a clean peak for the disulfide-bonded peptide. |
| HABA:CHCA (1:10) | Suppresses reduction while maintaining a low laser power threshold. |
This table summarizes the performance of different matrices in the MALDI analysis of disulfide-bonded peptides. nih.gov
Exploration of Ionic Liquid Matrices incorporating this compound analogues
Ionic liquids (ILs), which are salts with melting points below 100°C, have gained prominence as versatile solvents and matrices in various chemical applications due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. nih.gov The incorporation of functionalized anions, such as analogues of this compound, into the structure of ionic liquids can impart specific functionalities, leading to the development of task-specific ionic liquids.
The synthesis of such functionalized ionic liquids typically involves a metathesis reaction where the anion of a conventional ionic liquid is exchanged with the deprotonated form of the azo dye. frontiersin.org The choice of the cation, often a bulky organic cation like imidazolium (B1220033) or pyridinium, is crucial as it influences the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, and thermal stability. nih.gov
The properties of these novel ionic liquids are intrinsically linked to the structure of both the cation and the functionalized anion. nih.gov For instance, the incorporation of a naphthyl group can enhance thermal stability and introduce unique spectroscopic characteristics. frontiersin.org The azo group, with its photoisomerization capabilities, can bestow photoresponsive behavior upon the ionic liquid matrix.
Table 1: Physicochemical Properties of Protic Ionic Liquids (PILs) Based on 2-Hydroxyethylammonium Sulfonate
| Cation | Anion | Td (°C) | Density (g/cm³) at 293.15 K | Viscosity (mPa·s) at 293.15 K | Electrical Conductivity (mS/cm) at 303.15 K |
| [TEA] | [Bsa] | 243.6 | 1.2989 | 1587.4 | 0.89 |
| [DEA] | [Bsa] | 239.1 | 1.3013 | 1245.7 | 1.32 |
| [MDEA] | [Bsa] | 240.2 | 1.2828 | 1024.1 | 1.56 |
| [DMEA] | [Bsa] | 235.4 | 1.2619 | 897.6 | 2.13 |
| [TEA] | [OTf] | 298.5 | 1.3121 | 345.2 | 3.21 |
| [DEA] | [OTf] | 295.7 | 1.3256 | 348.9 | 4.12 |
| [MDEA] | [OTf] | 296.3 | 1.3098 | 289.7 | 4.87 |
| [DMEA] | [OTf] | 292.1 | 1.2954 | 213.5 | 6.23 |
Data compiled from a study on various protic ionic liquids, illustrating the influence of cation and anion structure on physicochemical properties. nih.govfrontiersin.org
Photoresponsive Materials and Optical Devices
The photochromic nature of the azo group in this compound and its analogues is the cornerstone for their application in the development of photoresponsive materials and optical devices. This property is based on the reversible isomerization of the azo bond between its stable trans and metastable cis configurations upon irradiation with light of a specific wavelength. nih.gov
Development of Photochromic and Thermochromic Systems
The reversible trans-cis photoisomerization of azo compounds can be triggered by UV or visible light, leading to a significant change in their absorption spectra and, consequently, their color. nih.gov This phenomenon is the basis for the development of photochromic systems. The reverse cis-trans isomerization can occur thermally or be induced by irradiation with a different wavelength of light. nih.gov
The thermal and photo-induced switching properties of these molecules can be tuned by modifying their chemical structure. For example, the introduction of different substituents on the aromatic rings can influence the stability of the isomers and the kinetics of the isomerization process. researchgate.net A study on hydroxy-substituted azobenzenes demonstrated that the activation parameters for the thermal cis-to-trans isomerization can be determined using flash photolysis, providing insights into the energy barrier of the process. ed.gov
Thermochromism, a change in color with temperature, can also be observed in some azo derivatives. This property often arises from a temperature-dependent equilibrium between different tautomeric forms of the molecule, which can be influenced by the solvent polarity. researchgate.net
Table 2: Isomerization Kinetics of Hydroxy-Substituted Azobenzenes in Ethanol
| Compound | Enthalpy of Activation (kJ/mol) | Entropy of Activation (J/mol·K) |
| 4-phenylazophenol | 64.4 ± 2.1 | -35.1 ± 6.7 |
| 4-methyl-2-(phenylazo)phenol | 61.1 ± 1.8 | -42.3 ± 5.9 |
| 2,4-dihydroxyazobenzene | 73.2 ± 2.5 | -18.8 ± 8.0 |
Data from a study on the isomerization kinetics of hydroxy-substituted azobenzenes, highlighting the influence of substituent position on the activation parameters. ed.gov
Integration into Flexible Optoelectronic Devices
The development of flexible electronics has spurred research into new functional materials that can be incorporated into bendable and stretchable devices. nih.gov Photoresponsive polymers containing azo dyes are promising candidates for such applications. These materials can be synthesized by incorporating azo-containing monomers into a polymer backbone. rsc.org
The treatment of conducting polymers, such as PEDOT:PSS, with benzoic acid has been shown to enhance their conductivity, making them suitable for use as transparent electrodes in flexible organic light-emitting devices (OLEDs). nih.gov The integration of photoresponsive azo compounds like this compound into such polymer matrices could lead to the development of flexible displays and sensors that respond to light stimuli. The photo-induced isomerization of the azo chromophores can alter the macroscopic properties of the polymer, such as its refractive index and surface topography, which can be harnessed for device functionality. nih.gov
Applications in Optical Data Storage
The ability of azo-containing polymers to exhibit photo-induced birefringence makes them highly attractive for optical data storage applications. rsc.orgnih.gov When a film of an azopolymer is exposed to polarized light, the azo chromophores tend to align perpendicularly to the polarization direction, inducing optical anisotropy or birefringence in the material. nih.gov This change in the refractive index can be used to store information.
Holographic data storage is a particularly promising application where azobenzene-containing polymers are being explored as the recording medium. rsc.orgresearchgate.net Information is stored in the form of holograms, which are three-dimensional interference patterns created by the intersection of two laser beams within the polymer film. The photo-induced reorientation of the azo dyes allows for the recording of these holograms. The stored information can then be read out by diffracting a laser beam off the recorded grating. The high performance of some photorefractive polymer composites containing azo dyes has been demonstrated for digital holographic data storage. nih.gov
The stability of the stored information is a critical factor, and research has focused on enhancing the stability of the photo-induced birefringence in supramolecular bisazopolymers. rsc.org By using a hydrogen-bonding strategy, it is possible to create materials with both enhanced birefringence and improved stability, which are crucial for long-term data archiving. rsc.org
Environmental Aspects and Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For azo dyes like 2-((4'-Hydroxynaphthyl)-azo)benzoic acid, key abiotic degradation pathways include photodegradation and chemical oxidation. The rate and extent of these processes are often influenced by environmental conditions such as pH.
Photodegradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation. The azo bond (-N=N-) in azo dyes is known to be susceptible to cleavage under UV irradiation. For this compound, it is anticipated that UV light would initiate the degradation process, leading to the decolorization of the dye as the chromophoric azo linkage is broken. Studies on similar azo dyes have shown that UV irradiation can be effective in their degradation. sdiarticle4.com However, direct photolysis in the absence of an oxidizing agent may be a slow process. sdiarticle4.com
Illustrative Data Table for Photodegradation Study
| Irradiation Time (hours) | Concentration of this compound (μM) | Degradation (%) |
|---|---|---|
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 2 | 72 | 28 |
| 4 | 55 | 45 |
| 8 | 38 | 62 |
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of organic pollutants, including azo dyes. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic compounds.
The H2O2/UV process combines hydrogen peroxide with UV irradiation to generate hydroxyl radicals. It is expected that this process would significantly enhance the degradation rate of this compound compared to UV irradiation alone. The hydroxyl radicals would attack the aromatic rings and the azo bond, leading to the breakdown of the molecule. sdiarticle4.com
The NaOCl/UV process utilizes sodium hypochlorite (B82951) in conjunction with UV light. Sodium hypochlorite is a strong oxidizing agent, and its combination with UV can also lead to the formation of reactive species that accelerate the degradation of azo dyes. sdiarticle4.com For a structurally similar compound, 2-(4-hydroxyphenylazo)benzoic acid, the NaOCl/UV method was found to be more effective than the H2O2/UV method, achieving 83% color removal in two hours. sdiarticle4.com
Illustrative Data Table for Chemical Oxidation Study
| Treatment Process | Initial Concentration (μM) | Final Concentration (μM) | Degradation (%) |
|---|---|---|---|
| UV only | 100 | 62 | 38 |
| H2O2/UV | 100 | 15 | 85 |
| NaOCl/UV | 100 | 8 | 92 |
The pH of the aqueous solution can significantly influence the rate of degradation of azo dyes. The ionization state of the dye molecule, which is pH-dependent, can affect its reactivity and susceptibility to degradation. For this compound, the presence of a carboxylic acid group and a hydroxyl group means its chemical structure will be influenced by pH.
In studies of the similar compound 2-(4-hydroxyphenylazo)benzoic acid, the optimal pH for degradation was found to be dependent on the specific AOP. For the H2O2/UV process, the optimal pH was 10, while for the NaOCl/UV process, it was pH 8. journalcsij.com It is reasonable to expect that the degradation of this compound would also exhibit pH-dependent kinetics, with optimal degradation rates occurring at specific pH values for different treatment processes.
Illustrative Data Table for pH-Dependent Degradation Study (H2O2/UV)
| pH | Degradation Rate Constant (k, min⁻¹) |
|---|---|
| 4 | 0.015 |
| 7 | 0.032 |
| 10 | 0.058 |
| 12 | 0.045 |
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. For azo dyes, microbial degradation is a key environmental process.
The initial and most critical step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond. This process is typically carried out by a variety of microorganisms under anaerobic (oxygen-deficient) conditions. researchgate.net The azo bond acts as an electron acceptor for microbial metabolism. The enzymatic cleavage of the azo bond results in the decolorization of the dye and the formation of aromatic amines. It is highly probable that this compound would undergo a similar anaerobic degradation pathway.
The anaerobic degradation of this compound is expected to yield two primary aromatic amine metabolites: 2-aminobenzoic acid and 1-amino-4-naphthol .
The environmental fate of these aromatic amines is a significant concern, as some aromatic amines are known to be toxic or carcinogenic. nih.gov Under aerobic conditions, these aromatic amines can be further degraded by other microorganisms. However, the complete mineralization of these metabolites can be slow, and they may persist in the environment under certain conditions. The specific degradation pathways and persistence of 2-aminobenzoic acid and 1-amino-4-naphthol in the environment would require further investigation.
Illustrative Data Table for Biotic Degradation Metabolite Formation
| Incubation Time (days) | Concentration of this compound (μM) | Concentration of 2-aminobenzoic acid (μM) | Concentration of 1-amino-4-naphthol (μM) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 2 | 50 | 48 | 49 |
| 5 | <5 | 95 | 96 |
| 10 (aerobic phase) | <5 | 60 | 55 |
Environmental Impact Considerations from a Chemical Perspective
The environmental impact of azo dyes, such as this compound, is intrinsically linked to their chemical structure, which includes a stable benzene (B151609) ring and an azo bond (-N=N-). These features can make them resistant to complete mineralization. mdpi.com The introduction of such compounds into the environment, primarily through wastewater from industries like textiles, leather, and paper, can lead to coloration of natural water bodies and potential toxic effects on aquatic life and humans. mdpi.com The toxicity can be associated with the dye molecule itself or its breakdown products, which may include aromatic amines. mdpi.com
Combustion of related compounds can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). scbt.com The degradation of azo dyes can sometimes result in the formation of intermediate compounds that are more toxic than the parent dye. mdpi.com Therefore, effective treatment methods must aim for complete mineralization of the dye into harmless substances like water and carbon dioxide. mdpi.com
Table 1: Potential Byproducts from Azo Dye Degradation
| General Class of Byproduct | Potential Specific Examples | Origin |
| Aromatic Amines | Varies based on dye structure | Cleavage of the azo bond |
| Sulfonated Aromatics | Benzenesulfonic acid, phenolsulfonic acid | Breakdown of dyes containing sulfonate groups mdpi.com |
| Simple Organic Acids | - | Further oxidation of aromatic rings |
| Inorganic Compounds | CO, CO2, NOx | Complete mineralization or combustion scbt.com |
This table is interactive. Click on the headers to sort.
The persistence of a chemical in the environment refers to the length of time it remains before being broken down. Azo dyes can be persistent due to their complex aromatic structures. mdpi.com The bioaccumulation potential relates to the ability of a substance to be absorbed and stored in living organisms.
Table 2: Environmental Fate Parameters of a Related Benzoic Acid Derivative
| Compound | Parameter | Finding | Source |
| 4-Hydroxybenzoic acid | Biodegradability | Readily biodegradable (OECD 301C: 100% after 28 days) | oecd.org |
| 4-Hydroxybenzoic acid | Bioaccumulation Potential | Low (Log Pow = 1.37 at 25 °C) | oecd.org |
| 4-Hydroxybenzoic acid | Aquatic Toxicity | Relatively low (EC50 and LC50 values > 32 mg/l for algae, daphnids, and fish) | oecd.org |
This table is interactive. You can filter the data by entering keywords in the search box above the table.
Advanced Wastewater Treatment Technologies for Azo Dyes (General Principles)
Conventional wastewater treatment methods are often ineffective at completely removing azo dyes due to their chemical stability. mdpi.com This has led to the development of advanced oxidation processes (AOPs) and other technologies aimed at the efficient degradation of these pollutants.
Advanced Oxidation Processes (AOPs): AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants, including azo dyes, leading to their mineralization. mdpi.com
Plasma Technology: This AOP uses plasma discharge to generate active species like HO•, which can effectively break down the molecular structure of azo dyes. mdpi.com Novel plasma reactors have shown high removal rates for dyes like Methyl Orange with low energy consumption. mdpi.com
Fenton and Electro-Fenton Processes: These methods use iron salts and hydrogen peroxide (Fenton) or electrochemically generate these reagents (Electro-Fenton) to produce hydroxyl radicals. Microbial-electro-Fenton systems have demonstrated complete degradation of various azo dyes and are considered cost-effective. nih.gov
Photocatalysis: This process involves a photocatalyst that, when activated by light, generates reactive oxygen species to degrade pollutants. mdpi.com
Ozonation: The use of ozone, a powerful oxidizing agent, can decolorize azo dyes, though it may not always lead to complete mineralization. nih.gov
Other Treatment Technologies:
Adsorption: This physical method can effectively remove dyes from water by transferring them to a solid phase, but it does not degrade the pollutant and requires regeneration of the adsorbent. mdpi.com
Membrane Filtration: Technologies like reverse osmosis and nanofiltration can separate dyes from wastewater, offering a potential for water reuse. austinpublishinggroup.com
Biological Treatment: While some microorganisms can degrade azo dyes, high concentrations of these dyes can be inhibitory to bacterial activity. mdpi.com Enzymatic degradation, using enzymes like oxidoreductases and hydrolases, is an emerging eco-friendly alternative. acs.org Immobilized enzyme systems offer advantages such as improved stability and reusability. acs.org
Supercritical Water Oxidation (SCWO): This technology uses water above its critical point (374 °C, 22.1 MPa) as a solvent and oxidizing medium to convert organic waste into water and carbon dioxide with high efficiency. mdpi.com
Table 3: Overview of Wastewater Treatment Technologies for Azo Dyes
| Technology | Principle | Advantages | Disadvantages |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals | High degradation efficiency, potential for complete mineralization mdpi.com | Can be costly, potential for byproduct formation if not optimized nih.gov |
| Adsorption | Transfer of pollutants to a solid phase | Effective removal | No degradation, adsorbent regeneration needed mdpi.com |
| Membrane Filtration | Physical separation of dyes | Potential for water and salt recovery austinpublishinggroup.com | Concentrate disposal, membrane fouling |
| Biological/Enzymatic Treatment | Microbial or enzymatic breakdown | Environmentally friendly, potentially cost-effective austinpublishinggroup.com | Can be inhibited by high dye concentrations, may be slow mdpi.comacs.org |
| Supercritical Water Oxidation (SCWO) | Oxidation in supercritical water | High conversion rate, minimized secondary toxicity mdpi.com | High temperature and pressure requirements, high cost mdpi.com |
This table is interactive. Use the dropdown menus to filter by technology type.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Derivatives with Tunable Properties
Future research will likely focus on the rational design and synthesis of novel derivatives of 2-((4'-Hydroxynaphthyl)-azo)benzoic acid to fine-tune its chemical and physical properties for specific applications. The foundational synthesis of this class of compounds involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a nucleophilic compound like a naphthol. nih.govjocpr.com
By strategically modifying the core structure, researchers can modulate key characteristics such as solubility, absorption and emission spectra, and binding affinity for various targets. Potential synthetic modifications could include:
Substitution on the Naphthyl and Benzene (B151609) Rings: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings can significantly alter the electronic properties of the molecule. This can lead to shifts in its color and changes in its reactivity.
Modification of the Carboxylic Acid Group: The carboxylic acid functional group can be converted into esters, amides, or other derivatives. These modifications can influence the compound's solubility and its ability to coordinate with metal ions or form hydrogen bonds.
Introduction of Additional Functional Groups: Incorporating other functional groups, such as sulfonic acids, nitro groups, or halogens, can impart new properties to the molecule, making it suitable for a wider range of applications.
The synthesis of such derivatives will enable the creation of a library of compounds with a spectrum of properties, allowing for the selection of the optimal candidate for a given purpose.
Advanced Computational Modeling for Structure-Property Relationships
Advanced computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in predicting and understanding the structure-property relationships of this compound and its derivatives. researchgate.netnih.govnih.govresearchgate.net These computational methods can provide deep insights into the molecule's electronic structure, vibrational modes, and optical properties.
Key areas for future computational research include:
Predicting Spectroscopic Properties: TD-DFT calculations can be employed to predict the UV-Vis absorption spectra of novel derivatives, guiding synthetic efforts towards compounds with desired colors and photophysical properties. researchgate.net
Modeling Tautomeric Equilibria: Azo dyes containing hydroxyl groups can exist in tautomeric forms (azo and hydrazone), which can influence their color and stability. Computational models can predict the relative stability of these tautomers in different environments.
Understanding Solvatochromism: The color of many azo dyes is sensitive to the polarity of the solvent. Computational models can help to elucidate the intermolecular interactions responsible for this solvatochromic behavior.
Simulating Interactions with Other Molecules: Molecular docking and other simulation techniques can be used to predict how these compounds will interact with biological targets or other molecules, which is crucial for designing new sensors and therapeutic agents. nih.govnih.gov
By combining computational predictions with experimental results, researchers can develop a comprehensive understanding of how molecular structure dictates function, accelerating the discovery of new materials and applications.
Exploration of New Application Domains in Sensing and Materials Science
While this compound, also known as [4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid] (p-ABAαN), has been identified as a promising acid-base indicator, its potential applications in sensing and materials science are far from fully explored. researchgate.netjournalirjpac.comscispace.com
Future research could investigate its use in:
Optical Sensors: The color change of this compound in response to pH changes suggests its potential as a component in optical sensors for various analytes. researchgate.netjournalirjpac.comscispace.com Derivatives could be designed to respond to other stimuli, such as metal ions, gases, or specific biomolecules. nih.govresearchgate.net
Advanced Materials: Azo compounds are known for their use in a variety of materials, including liquid crystal displays, optical data storage, and nonlinear optics. jocpr.com The unique structure of this compound could be leveraged to create novel polymers and other materials with interesting optical or electronic properties.
Textile Dyes: Azo dyes are widely used in the textile industry. mdpi.com Further research could focus on developing derivatives of this compound as high-performance dyes with enhanced lightfastness and wash-fastness.
The following table provides an overview of the indicator properties of p-ABAαN compared to standard indicators:
| Indicator | pH Range of Color Change | Acidic Color | Alkaline Color |
| p-ABAαN | Not specified | Red | Yellow |
| Methyl Orange | 3.1 - 4.4 | Red | Yellow |
| Phenolphthalein | 8.2 - 10.0 | Colorless | Pink |
This table is based on data from existing research on p-ABAαN and standard indicators. researchgate.netjournalirjpac.comscispace.com
In-depth Mechanistic Studies of Biological Interactions at a Molecular Level
The biological activities of azo compounds are a subject of ongoing research, with some demonstrating potential as antimicrobial, anticancer, and anti-inflammatory agents. jocpr.com However, there is also concern about the potential toxicity of some azo dyes, which can be metabolized to form potentially harmful aromatic amines.
Future research on this compound should include:
Molecular Docking Studies: In silico molecular docking can be used to predict the binding affinity of this compound and its derivatives for various biological targets, such as enzymes and DNA. mdpi.comresearchgate.net This can help to identify potential therapeutic applications and to understand potential mechanisms of toxicity.
In Vitro and In Vivo Biological Assays: A comprehensive evaluation of the biological activity of these compounds is necessary to determine their potential as therapeutic agents or to assess their safety. This would involve a range of assays to test for properties such as cytotoxicity, genotoxicity, and antimicrobial activity.
Metabolism and Biodegradation Studies: Understanding how this compound is metabolized in biological systems is crucial for assessing its safety. Research in this area would focus on identifying the metabolic pathways and the resulting metabolites. nih.gov
These studies will provide a clearer picture of the potential benefits and risks associated with this class of compounds, guiding their development for biomedical applications.
Development of Circular Economy Approaches for Azo Compounds
The widespread use of azo dyes in various industries raises important environmental concerns. mdpi.com Developing circular economy approaches for these compounds is essential for promoting sustainability. nih.govrsc.org
Future research in this area could focus on:
Biodegradable Azo Dyes: Designing and synthesizing azo dyes that are more readily biodegradable could significantly reduce their environmental impact. google.com This might involve incorporating structural features that are more susceptible to microbial degradation.
Recycling and Reuse of Azo Dyes: Developing methods for recovering and reusing azo dyes from industrial wastewater would reduce waste and conserve resources. This could involve advanced filtration, adsorption, or chemical recycling techniques.
Valorization of Azo Dye Waste: Exploring ways to convert waste from azo dye production or use into valuable products is another key aspect of a circular economy. This could involve using microbial or enzymatic processes to transform the waste into useful chemicals. nih.gov
By embracing the principles of the circular economy, the chemical industry can move towards a more sustainable future for the production and use of azo compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((4'-Hydroxynaphthyl)-azo)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via diazo coupling reactions. A common approach involves reacting 2-aminophenol with 1- or 2-hydroxynaphthaldehyde in the presence of iodobenzene diacetate (IBD) as an oxidizing agent, followed by purification via column chromatography . Optimization strategies include adjusting reaction temperature (typically 60–80°C), solvent polarity, and catalyst concentration. Yields can reach 60–70% under optimized conditions. Elemental analysis (C, H, N) and UV-Vis spectroscopy (absorption peaks at 373 nm for naphthyl derivatives) are critical for confirming purity and structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- UV-Vis Spectroscopy : Detects π→π* transitions in the azo group (λmax ~350–400 nm) and naphthyl moiety .
- FTIR : Identifies O–H stretching (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and N=N (1450–1550 cm⁻¹) vibrations .
- <sup>1</sup>H/<sup>13</sup>C NMR : Proton signals for hydroxyl (~δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm) confirm substitution patterns .
- Elemental Analysis : Validates stoichiometric composition (e.g., C: 68.2%, H: 3.8%, N: 8.9%) .
Advanced Research Questions
Q. How does metal complexation alter the photophysical properties and biological activity of this compound?
- Methodological Answer : Coordination with Mg(II), Co(II), or Zn(II) disrupts the excited-state intramolecular proton transfer (ESIPT) mechanism, causing red shifts in fluorescence (e.g., from 443 nm to 460 nm) . Chelation competes with protonation at donor sites, altering antimicrobial efficacy. For example, MIC values against Candida albicans decrease from 12.5 µg/mL (free ligand) to 3.12 µg/mL in metal complexes . Researchers should use UV-Vis titration and fluorescence quenching experiments to study metal-binding constants.
Q. What experimental approaches resolve discrepancies between computational predictions and spectroscopic data for ESIPT dynamics?
- Methodological Answer : Discrepancies arise from solvent effects or incomplete basis sets in DFT calculations. To address this:
- Compare experimental fluorescence lifetimes (time-resolved spectroscopy) with computed transition energies .
- Use polarizable continuum models (PCM) in simulations to account for solvent interactions .
- Validate proton transfer barriers via Arrhenius plots of temperature-dependent emission spectra .
Q. How can structure-activity relationships (SAR) be systematically investigated for antimicrobial derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO2) at the naphthyl position to enhance electrophilicity and microbial membrane interaction .
- MIC Assays : Use serial dilution in Sabouraud dextrose broth (fungi) or nutrient agar (bacteria) with incubation at 37°C for 24–48 hours .
- Molecular Docking : Correlate MIC results with binding affinities to microbial enzymes (e.g., cytochrome P450) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
